molecular formula C8H6ClN3O B1481071 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole CAS No. 2091217-67-1

4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Cat. No. B1481071
CAS RN: 2091217-67-1
M. Wt: 195.6 g/mol
InChI Key: OZKYALXNYVICHW-UHFFFAOYSA-N
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Description

“4-(6-Chloropyrimidin-4-yl)morpholine” is a chemical compound used in proteomics research . It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 .


Synthesis Analysis

The synthesis of “4-(6’-chloropyrimidin-4’-yl)morpholine” involves two stages . In the first stage, it is combined with “6-(3,3-difluoro-1-(oxetan-3-yl)piperidin-4-yl)-5-methyl-1H-indazole” in the presence of caesium carbonate in N,N-dimethyl-formamide at 100℃ . In the second stage, it is treated with carbon dioxide in methanol and diethylamine at 30℃ .


Molecular Structure Analysis

The InChI code for “4-(6-chloro-4-pyrimidinyl)morpholine” is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 .


Physical And Chemical Properties Analysis

“4-(6-Chloropyrimidin-4-yl)morpholine” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Applications

One significant area of research involves the synthesis of novel compounds using "4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole" as a precursor or structural motif. For instance, Rajanarendar et al. (2010) synthesized a series of compounds that exhibited good antibacterial and antifungal activity, showcasing the potential of these derivatives in developing new antimicrobial agents. This synthesis utilized a Biginelli reaction facilitated by ceric ammonium nitrite (CAN), demonstrating the versatility of this chemical in complex synthetic pathways (Rajanarendar et al., 2010).

Agrochemical Research

Research into agrochemical applications, particularly herbicides and insecticides, has also been a focus. Sharma et al. (2012) discussed the degradation of chlorimuron-ethyl, a herbicide that contains a similar pyrimidinyl moiety, by Aspergillus niger. This study highlights the environmental impact and biodegradation pathways of chemicals related to "4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole," contributing to a better understanding of their behavior in agricultural settings and potential for bioremediation strategies (Sharma et al., 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of "4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole" have been synthesized and evaluated for their potential therapeutic activities. For example, compounds designed around this moiety have been tested for antitumor, antifungal, and various other biological activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives that were assessed for their cytotoxic and 5-lipoxygenase inhibition activities, indicating the potential for developing new anticancer agents (Rahmouni et al., 2016).

Safety and Hazards

The safety information for “4-(6-Chloropyrimidin-4-yl)morpholine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKYALXNYVICHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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